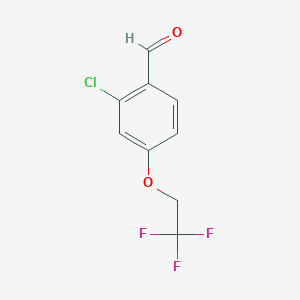

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Descripción general

Descripción

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is commonly used as a pesticide intermediate , suggesting that its targets could be enzymes or proteins essential for the survival of pests.

Mode of Action

As a pesticide intermediate, it may interact with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination .

Biochemical Pathways

Given its use as a pesticide intermediate, it is likely to interfere with the biochemical pathways vital for the survival and reproduction of pests .

Pharmacokinetics

Its solubility in organic solvents such as methanol, ethanol, and chloroform suggests that it may be well-absorbed and distributed in organisms. Its impact on bioavailability would depend on these properties.

Result of Action

As a pesticide intermediate, it is likely to cause lethal effects on pests at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation events that are critical for cell signaling . Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, resulting in enzyme inhibition or activation. This binding can occur through covalent interactions or non-covalent interactions such as hydrogen bonding and van der Waals forces . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have shown that there is a threshold dose above which the compound can cause significant changes in physiological parameters, including liver and kidney function. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in lipid and carbohydrate metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound can influence its ability to interact with specific biomolecules and exert its biochemical effects.

Actividad Biológica

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a synthetic aromatic compound notable for its unique structural features, including a chloro group and a trifluoroethoxy substituent. These characteristics enhance its lipophilicity and potential biological interactions, making it of significant interest in medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer and antiplasmodial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClF3O2. The trifluoroethoxy group significantly influences the compound's physical and chemical properties, enhancing its ability to interact with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study synthesized various compounds with similar structures and evaluated their antiproliferative effects on different cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. Notably, one of the synthesized compounds demonstrated an IC50 value of less than 5 μM against the A549 cell line. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 9b | A549 | <5 | G2/M arrest |

| 9d | MCF7 | 10 | Apoptosis induction |

Antiplasmodial Activity

The antiplasmodial activity of compounds containing the trifluoroethoxy group has also been studied extensively. In a series of experiments involving chalcones with various substitutions, those with the trifluoroethoxy group exhibited position-dependent antiplasmodial activity against Plasmodium falciparum (3D7). Compounds substituted at the ortho position showed enhanced inhibitory effects compared to those at para or meta positions. For instance, chalcones 3a and 3f exhibited significant inhibitory effects with IC50 values of 3.0 μg/mL and 2.2 μg/mL respectively, while maintaining low cytotoxicity towards Vero cells (selectivity index values of 8.6 and 8.2) .

| Chalcone | Position | IC50 Value (µg/mL) | Selectivity Index |

|---|---|---|---|

| 3a | ortho | 3.0 | 8.6 |

| 3f | ortho | 2.2 | 8.2 |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways relevant to disease processes. The trifluoroethoxy group enhances these interactions by increasing lipophilicity and stability in biological environments.

Case Studies

-

Anticancer Study : In vitro studies showed that treatment with compounds similar to this compound led to significant reductions in cell viability across multiple cancer cell lines.

"The incorporation of a trifluoromethyl group into the phenolic structure significantly enhanced the potency against cancer cell lines" .

-

Antimalarial Research : A detailed investigation into chalcones revealed that those with a trifluoroethoxy substituent displayed stronger antiplasmodial activities than their non-fluorinated counterparts.

"Chalcones substituted with trifluoroethoxy groups demonstrated enhanced inhibitory effects on Plasmodium falciparum, indicating their potential as antimalarial agents" .

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis :

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:

- Nucleophilic Substitutions : The trifluoroethoxy group can facilitate nucleophilic attacks, making it useful for synthesizing derivatives with diverse functionalities.

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction can be employed with this compound to produce desired products.

Pharmaceutical Development

Biological Activity :

Research indicates that this compound may exhibit significant biological activity. The trifluoroethoxy group enhances its ability to interact with biological targets, potentially influencing enzyme activities and receptor binding.

Case Studies

-

Anticancer Properties :

- A study evaluated the antiproliferative activities of related compounds against various cancer cell lines (A549, MCF7, HCT116, PC3). Compounds with trifluoromethyl groups showed higher efficacy compared to those without, indicating that structural modifications can enhance anticancer activity .

- In vitro studies demonstrated that derivatives of this compound could induce cell cycle arrest in cancer cells, leading to apoptosis .

-

Enzyme Interactions :

- The compound has been shown to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of covalent bonds at the active sites of enzymes, leading to inhibition or modulation of their activities . This property is particularly valuable in drug design for targeting specific enzymes involved in disease processes.

Biochemical Applications

Cellular Effects :

The effects of this compound on cellular processes are diverse:

- It can modulate signaling pathways by altering the activity of kinases and phosphatases, which are critical for cell signaling and metabolism.

- Its interactions with proteins can lead to significant changes in gene expression profiles.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as an intermediate for complex organic molecules |

| Pharmaceutical Development | Exhibits biological activity; potential anticancer properties |

| Enzyme Interaction | Forms covalent bonds with enzymes; modulates enzymatic activity |

| Cellular Effects | Alters signaling pathways; influences gene expression |

Propiedades

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCXRHGCJMVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.